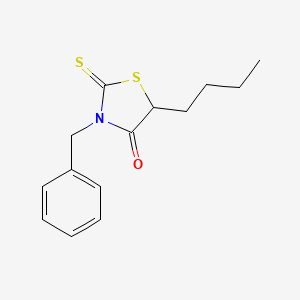
3-Benzyl-5-butylrhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-butylrhodanine is an organic compound belonging to the rhodanine family. Rhodanines are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a benzyl group attached to the nitrogen atom and a butyl group attached to the carbon atom of the rhodanine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-butylrhodanine typically involves the condensation of benzylamine with butyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-5-butylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-Benzyl-5-butylrhodanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-butylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of metabolic enzymes or signaling pathways critical for cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyl-5-methylrhodanine
- 3-Benzyl-5-ethylrhodanine
- 3-Benzyl-5-propylrhodanine
Uniqueness
3-Benzyl-5-butylrhodanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group provides a different steric and electronic environment compared to methyl, ethyl, or propyl groups, influencing the compound’s reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
21494-71-3 |
|---|---|
Formule moléculaire |
C14H17NOS2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
3-benzyl-5-butyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H17NOS2/c1-2-3-9-12-13(16)15(14(17)18-12)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |
Clé InChI |
LRPITLJOWHPPNV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(=O)N(C(=S)S1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




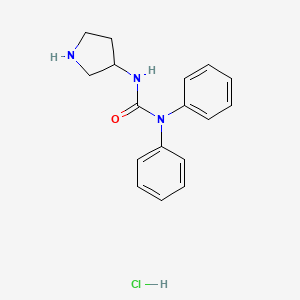
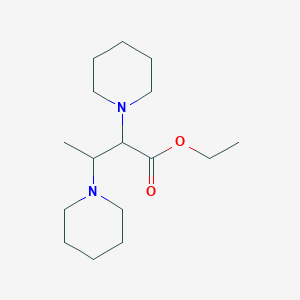
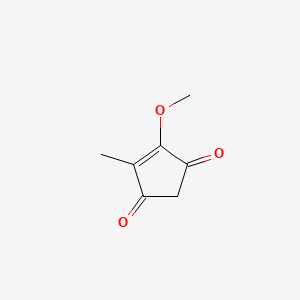
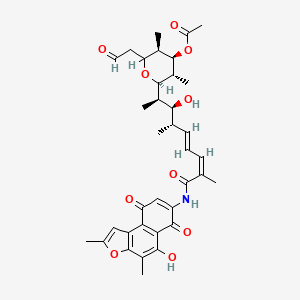
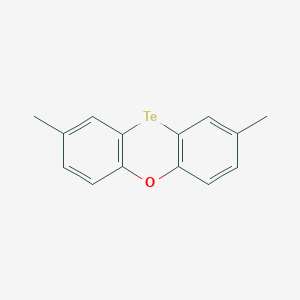
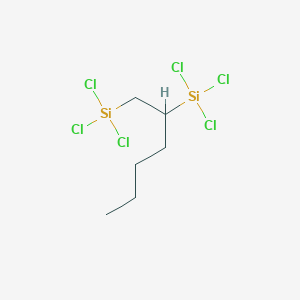
![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)

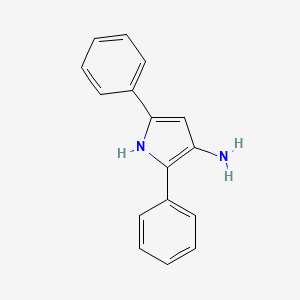
![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
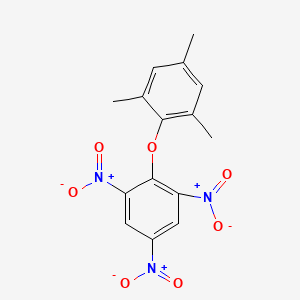
![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
